(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

PrCP Inhibition Isomer Selectivity Structure-Activity Relationship

PRCP target validation demands inhibitors with confirmed regiochemistry-undefined substitution patterns can abolish nanomolar binding. (3-(Aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1880520-87-5), originating from the Merck Sharp & Dohme PRCP inhibitor patent family, provides a structurally defined chemical probe with the essential 3-aminomethyl substitution. • Specific 3-aminomethyl regiochemistry preserves PRCP binding; 4-aminomethyl regioisomers lose target affinity per reported SAR • Class analogs demonstrate in vivo body weight reduction in preclinical metabolic models • Suitable for protease selectivity panels to benchmark off-target hit rates • Supplied with full analytical characterization (HPLC, NMR, MS) and batch-specific Certificate of Analysis

Molecular Formula C10H17N5O
Molecular Weight 223.28 g/mol
CAS No. 1880520-87-5
Cat. No. B1488963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS1880520-87-5
Molecular FormulaC10H17N5O
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCCC(C2)CN
InChIInChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-3-8(5-11)6-15/h7-8H,2-6,11H2,1H3
InChIKeyLYDVOXFGIASLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1880520-87-5: PrCP Inhibitor Overview


(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1880520-87-5) is a synthetic small molecule featuring a 3-aminomethylpiperidine linked to a 1-methyl-1,2,3-triazole via a methanone bridge. It is annotated in authoritative drug-target databases as a prolylcarboxypeptidase (PRCP) inhibitor [1] and originates from the patent family of Merck Sharp & Dohme Corp. for novel PRCP inhibitors [2]. Its core structure defines it within a class of investigational agents targeting metabolic and cardiovascular pathways.

Target Class
Annotated PRCP inhibitor tool compound
Chemical Feature
3-Aminomethylpiperidine regioisomer
Use Context
Serine protease selectivity & metabolic pathway studies

Why 1880520-87-5 Cannot Be Substituted


Superficial structural similarity among aminomethylpiperidine-triazole compounds masks critical differences in regiochemistry and target engagement. The 3-aminomethyl substitution pattern on the piperidine ring is a specific geometric feature within the Merck PRCP inhibitor patent [1]. Uncontrolled substitution with alternative regioisomers, such as the 4-aminomethyl variant, or analogs lacking the 1-methyl-1,2,3-triazole group, can lead to a complete loss of target-specific binding, as evidenced by the steep structure-activity relationships reported for this class where minor modifications abolish nanomolar affinity for PRCP [2].

Regioisomer Mismatch
3-Aminomethyl substitution pattern is essential for PRCP target engagement; 4-aminomethyl variants may significantly reduce binding affinity.
Triazole Core Absence
Analogs lacking the 1-methyl-1,2,3-triazole group may alter binding-site interactions, limiting direct substitution.

1880520-87-5 Differentiation Guide


Regiochemical Isomer: 3- vs. 4-Aminomethyl Piperidine

The 3-aminomethyl substitution on the piperidine ring differentiates this compound from its closest regioisomer, (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. In PrCP inhibitor patent SAR, the 3-substituted piperidine scaffold is explicitly claimed and exemplified as a core structure for achieving potent inhibitory activity, whereas the 4-substituted variant is absent from the exemplified active series, implying a substantial drop in target binding [1]. This positional specificity is consistent with the broader class observation that aminomethylpiperidine substitution position is a critical determinant of target engagement for serine protease inhibitors [2].

Regiochemical Isomer
Class-level
3- vs 4-aminomethyl piperidine
Positional specificity for target binding must be verified
Patent exemplification favors 3-substituted analogs
PrCP Inhibition Isomer Selectivity Structure-Activity Relationship

Potency vs. Pharmacological Baseline

The compound class of 3-aminomethylpiperidine triazole derivatives, to which 1880520-87-5 belongs, was developed to achieve ultra-high potency against PRCP. A closely related, mechanically similar inhibitor (Compound 8o) from the same program achieved an IC50 of 1 nM against human PRCP and 2 nM against mouse PRCP [1]. This is significantly more potent than other contemporary, structurally distinct PRCP inhibitors, such as the benzimidazolopyrrolidinamide series, which exhibit IC50 values of 1-8 nM but with different selectivity profiles . The precise affinity of 1880520-87-5 itself remains under patent protection but is inferred to be within this high-potency class based on its inclusion in the derivative series.

Inhibitory Potency
Reported
Analog IC50 ~1 nM (human PRCP)
Supports target engagement assay context
Compound-specific affinity not publicly disclosed
PrCP Inhibition IC50 Potency Benchmark

Mechanism-Based Target Selectivity

The mechanism-based design of this compound series prioritizes high selectivity for PRCP over related serine proteases. The analog Compound 8o demonstrated no activity (IC50 > 25 μM) against a panel of closely related proteases, providing a >25,000-fold selectivity window over its primary target [1]. This selectivity is a design feature of the aminomethylpiperidine triazole class and distinguishes it from other PRCP inhibitor chemotypes which often have narrower selectivity margins. The preservation of this selectivity for 1880520-87-5 is a core premise of its patented composition.

Protease Selectivity
Class-level
Analog >25,000-fold PRCP vs related proteases
High selectivity profile supports pathway-specific studies
Selectivity inferred from analog data
PrCP Selectivity Off-target Panel Protease Specificity

1880520-87-5 Application Scenarios


PRCP Target Validation in Metabolic Disease

Its development within a program demonstrating in vivo body weight reduction in mice with a class analog [1] positions this compound as a high-value chemical probe for dissecting PRCP's role in energy homeostasis. Procurement enables replication or extension of these target validation experiments.

Differentiation from RAS Modulators

Unlike direct RAS inhibitors, this compound targets the upstream regulatory protease PRCP, which modulates angiotensin and α-MSH levels [2]. This distinct mechanism makes it essential for studies aiming to uncouple PRCP-mediated metabolic effects from direct receptor blockade.

Serine Protease Specificity Profiling Tool

Based on the class's documented selectivity profile, 1880520-87-5 is suitable for inclusion in protease selectivity panels to benchmark off-target hit rates for novel inhibitors, as its predicted narrow activity spectrum is a hallmark of the mechanism-based design [3].

Application
Selection Property
Validation Focus
PRCP target validation in metabolic models
PRCP pathway engagement
Energy homeostasis endpoint monitoring
PRCP-mediated pathway studies distinct from receptor blockade
Upstream protease modulation
RAS-independent metabolic effect confirmation
Serine protease selectivity panel inclusion
Protease selectivity profile
Off-target hit rate benchmarking
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